2H-chromène-3-carbonitrile

Vue d'ensemble

Description

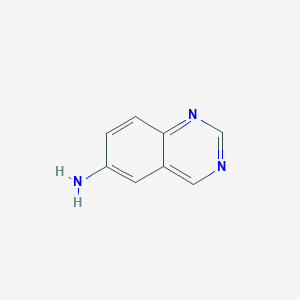

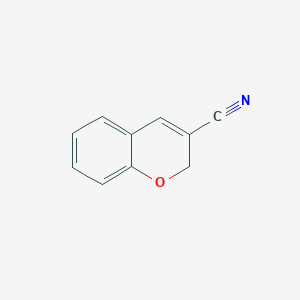

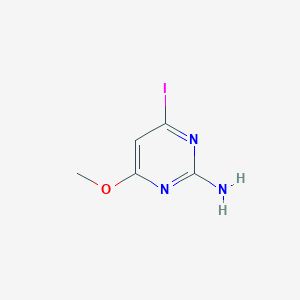

2H-Chromene-3-carbonitrile compounds are a class of organic molecules that have garnered interest due to their diverse range of biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by a chromene core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring, and a nitrile group attached to the third carbon of the chromene structure.

Synthesis Analysis

The synthesis of 2H-chromene-3-carbonitrile derivatives has been achieved through various methods. One approach involves the reaction of 2-hydroxychalcone derivatives with acetonitriles substituted with electron-withdrawing groups, which can proceed under catalyst-free conditions or in the presence of sodium bicarbonate to yield different products . Another method reported the synthesis of 2-amino-4H-chromene-3-carbonitriles through a tandem Michael addition-cyclization reaction, with the use of a cinchona alkaloid-derived thiourea catalyst to achieve enantioselectivity . Additionally, a one-step synthesis in water under reflux conditions using DBU as a catalyst has been described, which is notable for its mild reaction conditions and good yields .

Molecular Structure Analysis

The molecular structures of synthesized 2H-chromene-3-carbonitrile derivatives have been characterized using various spectroscopic techniques. For instance, multicomponent synthesis has led to the formation of 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, whose structures were confirmed by IR, XRD, mass, 1H, 13C, and NOESY spectral studies . The crystal structure of a representative 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dye was determined by XRD, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

2H-Chromene-3-carbonitrile derivatives participate in various chemical reactions. Electrocatalytic multicomponent assembling has been used to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing an efficient approach to synthesizing these compounds . The Knoevenagel reaction has been employed to synthesize new derivatives of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile with aromatic and heteroaromatic aldehydes . Furthermore, cyanation using trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride has been utilized to synthesize 2-aryl-2H-chromene-4-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene-3-carbonitrile derivatives have been explored in various studies. The optical properties and solvatochromism of 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes were examined, and their first hyperpolarizability was calculated, indicating potential applications in the field of nonlinear optics . The crystal structure of a 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined, revealing the presence of hydrogen bonding and π-π interactions that stabilize the crystal structure .

Applications De Recherche Scientifique

Synthèse de dérivés d'iminochromène

2H-chromène-3-carbonitrile : sert de précurseur dans la synthèse de divers dérivés de 2-imino-2H-chromène-3-carbonitrile. Ces dérivés sont synthétisés par des réactions monotope et par étapes impliquant des aldéhydes salicyliques et le malononitrile . Les dérivés présentent une large gamme de propriétés biologiques, y compris des activités antimicrobiennes, antivirales, anticancéreuses, antioxydantes et anti-inflammatoires .

Synthèse organique assistée par ultrasons

Le composé est utilisé en chimie verte pour la synthèse monotope de 2-oxo-2H-chromène-3-carbonitriles utilisant une ultrasonication à double fréquence . Cette méthode souligne l'importance de l'activation par ultrasons en synthèse organique, offrant une approche plus respectueuse de l'environnement et plus efficace pour la formation de composés .

Études d'activité biologique

This compound : et ses dérivés sont connus pour leurs activités biologiques diverses. Ils sont étudiés pour leur potentiel en tant qu'agents antimicrobiens, antifongiques, anti-VIH et inhibiteurs de la monoamine oxydase. De plus, ils se révèlent prometteurs en tant qu'antioxydants et possèdent des effets inhibiteurs contre des enzymes telles que l'α-chymotrypsine et l'élastase des leucocytes humains .

Sondes fluorescentes et imagerie

Des dérivés de this compound sont développés en tant que composés organiques fluorescents. Ils sont utilisés dans la fabrication de sondes fluorescentes pour la détection précoce des cellules cancéreuses et l'imagerie fluorescente dans les cellules vivantes. Les études sur leurs propriétés optiques constituent également un domaine de recherche important .

Applications en science des matériaux

Dans le domaine de la science des matériaux, les dérivés de This compound sont largement utilisés. Ils contribuent au développement de nouveaux matériaux avec des applications potentielles dans diverses technologies, notamment l'électronique organique et la photonique .

Amélioration de l'activité antifongique

L'introduction du squelette 2H-chromène dans les composés s'est avérée améliorer considérablement leur activité antifongique. Cela indique le rôle crucial que joue le squelette chromène dans l'amélioration de la puissance des agents pharmaceutiques .

Safety and Hazards

Orientations Futures

2H-chromene-3-carbonitrile and its derivatives have been used broadly in materials science and organic synthesis . They not only widely exist in natural products, pharmaceutical agents, and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis . Future research may focus on further exploring the biological properties and potential applications of these compounds .

Mécanisme D'action

Target of Action

2H-Chromene-3-carbonitrile is a type of chromene, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . .

Mode of Action

It is known that chromenes interact with various biological targets due to their heterocyclic nature

Biochemical Pathways

Chromenes are known to be involved in a wide variety of biological properties, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Result of Action

Chromenes are known to exhibit a wide variety of biological properties, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory activities . The specific effects would depend on the compound’s interaction with its targets.

Action Environment

It is known that factors such as solvent type, temperature, and the presence or absence of a catalyst can influence the reactions of chromenes .

Propriétés

IUPAC Name |

2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOLOKKZYCSJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206170 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57543-66-5 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57543-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2H-chromene-3-carbonitriles?

A1: A prevalent method involves the condensation of salicylaldehydes with malononitrile. [] This reaction can be influenced by factors like solvent, catalyst presence, and even ultrasound activation. [] Other approaches include reacting 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various reagents like heteroarylamines [, ], selenium and sodium borohydride [], or utilizing visible light irradiation in a water-ethanol mixture. [, ]

Q2: Can you provide spectroscopic data confirming the structure of 2H-chromene-3-carbonitrile derivatives?

A2: Researchers routinely utilize IR, NMR (1H and 13C), and mass spectrometry to confirm the structures of newly synthesized 2H-chromene-3-carbonitrile derivatives. [, , , , , , ] For instance, the presence of characteristic peaks in the NMR spectra, such as those corresponding to the nitrile group and aromatic protons, provides strong evidence for the proposed structures.

Q3: What biological activities have been reported for 2H-chromene-3-carbonitrile derivatives?

A3: These compounds have demonstrated promising antiproliferative effects, particularly against thyroid cancer cells. [] Specifically, 6,8-dihalogenated derivatives induced apoptosis and altered cell cycle progression in TPC-1 thyroid cancer cells. [] Other studies highlight their potential as adenosine receptor ligands [], antifungal agents against Aspergillus species [], and antimicrobial agents against various bacterial strains. [, ]

Q4: How do the halogen substituents on the coumarin ring influence the biological activity of 2H-chromene-3-carbonitrile derivatives?

A4: Research suggests that the presence and position of halogens significantly impact the antiproliferative activity of these compounds. [] For example, 6,8-dibromo and 6,8-diiodo derivatives exhibited higher potency against TPC-1 cells compared to their non-halogenated counterparts. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.

Q5: Have any studies explored the mechanism of action of these compounds in inducing apoptosis?

A5: While some studies have demonstrated the ability of specific 2H-chromene-3-carbonitrile derivatives to induce apoptosis in cancer cells, [] the precise underlying mechanisms are still under investigation. Further research is needed to elucidate the signaling pathways and molecular targets involved in this process.

Q6: What is the role of computational chemistry in understanding and optimizing these compounds?

A6: Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of 2H-chromene-3-carbonitrile derivatives with their biological targets. [] These methods can be used to predict binding affinities, explore potential binding modes, and guide the design of more potent and selective compounds.

Q7: Have any QSAR studies been conducted on 2H-chromene-3-carbonitrile derivatives?

A7: While the provided research snippets don't specifically mention completed QSAR studies, the observed structure-activity relationships, like the impact of halogen substituents, [] suggest that QSAR modeling could be a valuable tool for understanding and predicting the activity of these compounds. Building robust QSAR models requires testing a diverse library of derivatives and analyzing their biological activity data.

Q8: Aside from potential pharmaceutical applications, are there other areas where 2H-chromene-3-carbonitriles are being explored?

A8: The presence of the coumarin core, known for its fluorescence properties, makes these compounds attractive for developing fluorescent probes and sensors. [] For instance, a coumarin-based chemodosimeter utilizing the 2H-chromene-3-carbonitrile structure was developed for the selective and sensitive detection of phosgene gas. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)

![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)